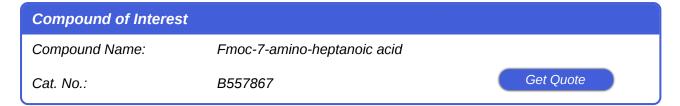


Fmoc-7-amino-heptanoic Acid: A Versatile Building Block in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the rational design of molecules with precisely tailored properties is paramount. **Fmoc-7-amino-heptanoic acid** has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized as a flexible aliphatic linker or spacer.[1][2][3] Its structure, featuring a seven-carbon chain, offers a balance of hydrophobicity and conformational flexibility, making it an attractive component in the synthesis of a variety of therapeutic modalities, including peptides, peptidomimetics, and notably, Proteolysis Targeting Chimeras (PROTACs).[1][4][5][6]

This technical guide provides a comprehensive overview of the role of **Fmoc-7-amino-heptanoic acid** in medicinal chemistry. It details its physicochemical properties, synthesis, and incorporation into complex molecules, with a particular focus on its application in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

Fmoc-7-amino-heptanoic acid is an α , ω -amino acid derivative where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.[7]



Property	Value	Reference	
CAS Number	127582-76-7	[6]	
Molecular Formula	C22H25NO4	[6]	
Molecular Weight	367.42 g/mol	[6]	
Appearance	White to off-white crystalline powder	[2]	
Solubility	Soluble in DMF and other organic solvents	General Knowledge	
Storage	2-8°C	General Knowledge	

Role as a Linker in Medicinal Chemistry

The seven-carbon alkyl chain of 7-amino-heptanoic acid provides a flexible spacer to connect different molecular entities. This is particularly critical in the design of bifunctional molecules like PROTACs, where optimal spatial orientation between a target-binding ligand and an E3 ligase-recruiting ligand is essential for inducing protein degradation.[8][9]

Impact on PROTAC Efficacy

The length and composition of the linker in a PROTAC dramatically influence its biological activity, including its degradation efficiency (DC_{50} and D_{max}) and cellular permeability.[10][11] While the optimal linker is target-dependent, studies on various protein degraders have demonstrated clear structure-activity relationships (SAR) related to linker length.

For instance, in the development of Bromodomain and Extra-Terminal domain (BET) protein degraders, the length of the linker connecting the BET inhibitor to the E3 ligase ligand has been shown to be a critical parameter for achieving potent protein degradation. The following table summarizes representative data from a study on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency.



PROTAC	Linker Composition	DC50 (nM)	D _{max} (%)
Compound A	4-carbon alkyl chain	>1000	<20
Compound B	6-carbon alkyl chain	50	85
Compound C	7-carbon alkyl chain	10	>95
Compound D	8-carbon alkyl chain	25	90
Compound E	2-unit PEG	150	70

Note: This table is a representative compilation based on trends observed in the literature and does not represent data from a single publication.

As suggested by the table, a seven-carbon alkyl linker can provide an optimal length for inducing potent and efficient degradation of the target protein. Shorter linkers may not provide sufficient length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, while longer or more flexible linkers like PEG can sometimes lead to reduced efficacy.[1][12]

Experimental Protocols Synthesis of 7-Aminoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the hydrolysis of 7-heptanelactam.

Materials:

- 7-Heptanelactam
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Ethanol
- Activated carbon



Procedure:

- A mixture of 7-heptanelactam and concentrated hydrochloric acid is heated at reflux for several hours.
- The reaction mixture is cooled, and the precipitated 7-aminoheptanoic acid hydrochloride is collected by filtration.
- The crude product is dissolved in water and treated with a solution of sodium hydroxide to neutralize the hydrochloride salt.
- The solution is then decolorized with activated carbon and filtered.
- Ethanol is added to the filtrate to precipitate the 7-aminoheptanoic acid.
- The product is collected by filtration, washed with ethanol, and dried under vacuum.

Fmoc Protection of 7-Aminoheptanoic Acid

Materials:

- · 7-Aminoheptanoic acid
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- · Sodium carbonate or triethylamine
- Dioxane and water
- Ethyl acetate
- Hexane

Procedure:

 7-Aminoheptanoic acid is dissolved in a mixture of dioxane and 10% aqueous sodium carbonate solution.



- The solution is cooled in an ice bath, and a solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise with vigorous stirring.
- The reaction mixture is stirred at room temperature overnight.
- The mixture is then diluted with water and washed with ether to remove any unreacted Fmoc reagent.
- The aqueous layer is acidified with cold 1 M HCl to pH 2-3, leading to the precipitation of the Fmoc-protected amino acid.
- The precipitate is extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Fmoc-7-amino-heptanoic acid**.

Incorporation of Fmoc-7-amino-heptanoic Acid into a Peptide Chain via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating **Fmoc-7-amino-heptanoic acid** as a linker.

Materials:

- Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids
- Fmoc-7-amino-heptanoic acid
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
- Oxyma or HOBt
- Piperidine

Foundational & Exploratory



- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

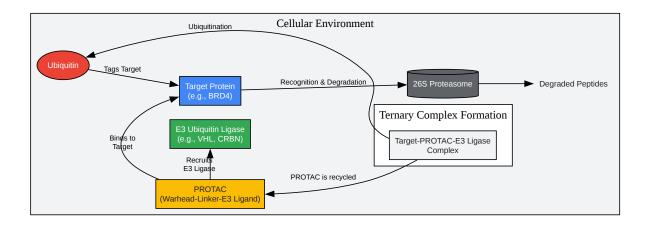
Procedure:

- Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. The resin is then washed thoroughly with DMF.[7][13]
- Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling agent like DIC/Oxyma (3 equivalents each) or HBTU/HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours.[14][15]
- Washing: The resin is washed with DMF to remove excess reagents and byproducts.
- Incorporation of Fmoc-7-amino-heptanoic Acid: To introduce the linker, Fmoc-7-amino-heptanoic acid is coupled to the growing peptide chain using the same coupling procedure as described in step 3.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.



 Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations PROTAC Mechanism of Action

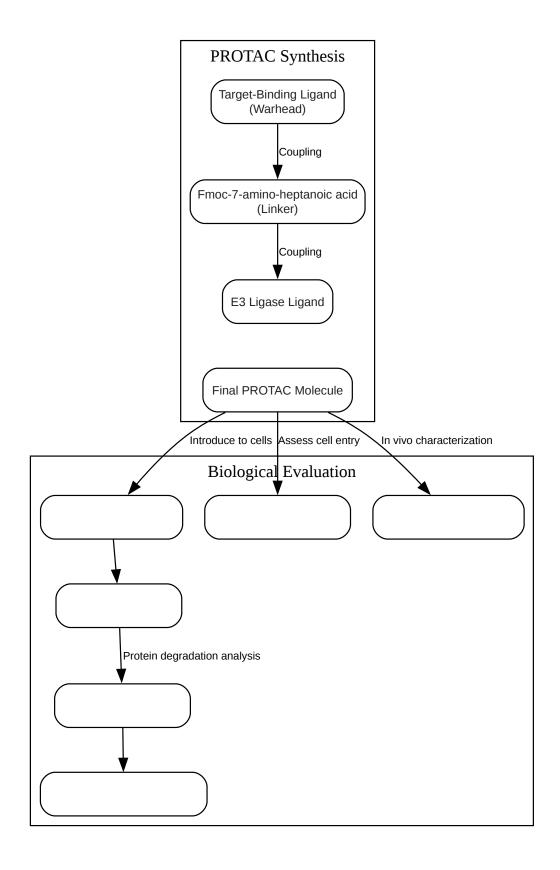


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Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation



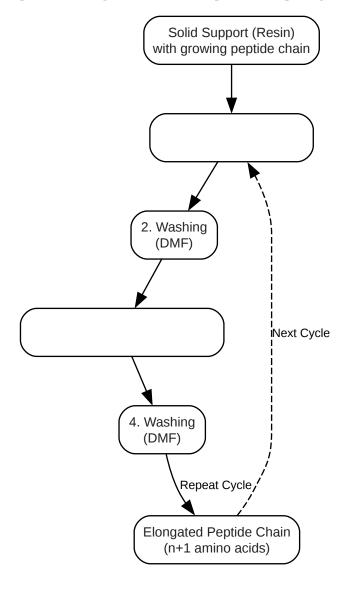


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Caption: General workflow for the synthesis and biological evaluation of a PROTAC.



Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-7-amino-heptanoic acid is a highly valuable and adaptable building block in medicinal chemistry. Its well-defined length and flexibility make it an excellent choice for a linker in complex molecular architectures, particularly in the burgeoning field of PROTACs. The straightforward incorporation of this building block using standard Fmoc-based solid-phase peptide synthesis protocols allows for the systematic exploration of structure-activity



relationships, paving the way for the development of novel therapeutics with enhanced potency and optimized pharmacokinetic profiles. As the demand for precisely engineered therapeutic agents continues to grow, the utility of **Fmoc-7-amino-heptanoic acid** as a key molecular scaffold is set to expand further.

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